molecular formula C13H15BrN2O2 B6769207 N-(5-bromo-2-oxo-1H-pyridin-3-yl)-2-cyclohex-2-en-1-ylacetamide

N-(5-bromo-2-oxo-1H-pyridin-3-yl)-2-cyclohex-2-en-1-ylacetamide

Cat. No.: B6769207
M. Wt: 311.17 g/mol
InChI Key: IYWDNYOBDUVZMT-UHFFFAOYSA-N
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Description

N-(5-bromo-2-oxo-1H-pyridin-3-yl)-2-cyclohex-2-en-1-ylacetamide is a synthetic organic compound characterized by its unique structure, which includes a brominated pyridinone moiety and a cyclohexenylacetamide group

Properties

IUPAC Name

N-(5-bromo-2-oxo-1H-pyridin-3-yl)-2-cyclohex-2-en-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2/c14-10-7-11(13(18)15-8-10)16-12(17)6-9-4-2-1-3-5-9/h2,4,7-9H,1,3,5-6H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWDNYOBDUVZMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)CC(=O)NC2=CC(=CNC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-oxo-1H-pyridin-3-yl)-2-cyclohex-2-en-1-ylacetamide typically involves the following steps:

    Bromination: The starting material, 2-oxo-1H-pyridine-3-carboxylic acid, undergoes bromination to introduce the bromine atom at the 5-position.

    Amidation: The brominated intermediate is then reacted with 2-cyclohex-2-en-1-ylamine under appropriate conditions to form the desired acetamide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-oxo-1H-pyridin-3-yl)-2-cyclohex-2-en-1-ylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The carbonyl group in the pyridinone moiety can be reduced to form corresponding alcohols.

    Oxidation Reactions: The cyclohexenyl group can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N-(5-bromo-2-oxo-1H-pyridin-3-yl)-2-cyclohex-2-en-1-ylacetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism by which N-(5-bromo-2-oxo-1H-pyridin-3-yl)-2-cyclohex-2-en-1-ylacetamide exerts its effects is not well-documented. its molecular structure suggests potential interactions with various biological targets, including enzymes and receptors. The brominated pyridinone moiety may play a role in binding to specific sites, while the cyclohexenylacetamide group could influence the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-oxo-1H-pyridin-3-yl)-2-cyclohex-2-en-1-ylacetamide: Similar structure with a chlorine atom instead of bromine.

    N-(5-bromo-2-oxo-1H-pyridin-3-yl)-2-cyclohex-2-en-1-ylpropionamide: Similar structure with a propionamide group instead of acetamide.

Uniqueness

N-(5-bromo-2-oxo-1H-pyridin-3-yl)-2-cyclohex-2-en-1-ylacetamide is unique due to the combination of its brominated pyridinone and cyclohexenylacetamide groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

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